molecular formula C6H9Cl6O4P B14665056 Ethyl bis(2,2,2-trichloroethyl) phosphate CAS No. 51287-49-1

Ethyl bis(2,2,2-trichloroethyl) phosphate

Katalognummer: B14665056
CAS-Nummer: 51287-49-1
Molekulargewicht: 388.8 g/mol
InChI-Schlüssel: UUYAPKGPSOHNDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl bis(2,2,2-trichloroethyl) phosphate is a chemical compound with the molecular formula C6H9Cl6O4P. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of ethyl and trichloroethyl groups attached to a phosphate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl bis(2,2,2-trichloroethyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 2,2,2-trichloroethanol in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

POCl3+2Cl3CCH2OH(Cl3CCH2O)2P(O)Cl+2HCl\text{POCl}_3 + 2 \text{Cl}_3\text{CCH}_2\text{OH} \rightarrow (\text{Cl}_3\text{CCH}_2\text{O})_2\text{P(O)Cl} + 2 \text{HCl} POCl3​+2Cl3​CCH2​OH→(Cl3​CCH2​O)2​P(O)Cl+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where phosphorus oxychloride and 2,2,2-trichloroethanol are combined under controlled conditions. The reaction is monitored to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl bis(2,2,2-trichloroethyl) phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroethyl groups can be replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and trichloroethanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

    Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) can be used depending on the desired reaction.

Major Products

    Substitution Products: Depending on the nucleophile, the major products can include substituted phosphates and trichloroethanol derivatives.

    Hydrolysis Products: The primary products of hydrolysis are phosphoric acid derivatives and trichloroethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl bis(2,2,2-trichloroethyl) phosphate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl bis(2,2,2-trichloroethyl) phosphate involves its interaction with nucleophiles, leading to the formation of substituted products. The trichloroethyl groups act as leaving groups, facilitating the substitution reactions. The phosphate moiety can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity and function.

Vergleich Mit ähnlichen Verbindungen

Ethyl bis(2,2,2-trichloroethyl) phosphate can be compared with other similar compounds such as:

This compound is unique due to its specific combination of ethyl and trichloroethyl groups, which confer distinct reactivity and applications in various fields.

Eigenschaften

CAS-Nummer

51287-49-1

Molekularformel

C6H9Cl6O4P

Molekulargewicht

388.8 g/mol

IUPAC-Name

ethyl bis(2,2,2-trichloroethyl) phosphate

InChI

InChI=1S/C6H9Cl6O4P/c1-2-14-17(13,15-3-5(7,8)9)16-4-6(10,11)12/h2-4H2,1H3

InChI-Schlüssel

UUYAPKGPSOHNDJ-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.